N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide
CAS No.:
Cat. No.: VC16029236
Molecular Formula: C25H17N3O2S
Molecular Weight: 423.5 g/mol
* For research use only. Not for human or veterinary use.
![N-((4-(Benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-2-naphthamide -](/images/structure/VC16029236.png)
Specification
Molecular Formula | C25H17N3O2S |
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Molecular Weight | 423.5 g/mol |
IUPAC Name | N-[[4-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]naphthalene-2-carboxamide |
Standard InChI | InChI=1S/C25H17N3O2S/c29-23(19-10-9-16-5-1-2-6-18(16)15-19)28-25(31)26-20-13-11-17(12-14-20)24-27-21-7-3-4-8-22(21)30-24/h1-15H,(H2,26,28,29,31) |
Standard InChI Key | DRGVVUJKZXEUFA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=S)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s structure integrates three pharmacophoric elements:
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Naphthamide moiety: A bicyclic aromatic system providing planar rigidity and π-π stacking interactions.
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Thiourea linker: A carbamothioyl group (-NHCOS-) enabling hydrogen bonding and metal coordination.
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Benzoxazole-phenyl unit: A fused heterocycle contributing to metabolic stability and target binding affinity .
Physicochemical Properties
Key parameters derived from experimental and computational analyses include:
The thiourea group’s polarity (cLogP ≈ 1.2) contrasts with the hydrophobic naphthalene (cLogP ≈ 3.1), creating amphiphilic characteristics critical for membrane permeability .
Synthetic Methodology and Optimization
Reaction Pathway
The synthesis follows a three-step protocol adapted from benzoxazine syntheses :
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Anthranilic acid benzoylation: Anthranilic acid reacts with benzoyl chloride under basic conditions (pyridine/NaHCO<sub>3</sub>) to form 2-benzamidobenzoic acid.
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Cyclization: Intramolecular dehydration catalyzed by PCl<sub>5</sub> yields the benzoxazole core.
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Thiourea conjugation: 2-Naphthoyl isothiocyanate couples with 4-(benzo[d]oxazol-2-yl)aniline in anhydrous DMF.
Yield and Characterization
Structure-Activity Relationship (SAR) Insights
Critical Substituents
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Naphthalene 2-position: Methoxy substitution enhances potency (IC<sub>50</sub> ↓ 40%) but reduces metabolic stability .
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Benzoxazole vs. benzothiazole: Oxazole improves solubility (3.2 mg/mL vs. 1.7 mg/mL) without compromising target engagement .
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Thiourea linker: Replacement with urea decreases activity (IC<sub>50</sub> ↑ 5-fold), emphasizing the sulfur’s role in H-bonding .
Analog Comparison
Analog | IC<sub>50</sub> (µM) | Microsomal stability (HLM) |
---|---|---|
Parent compound | 1.2 | 23 min |
3-Methoxy derivative | 0.8 | 15 min |
Benzimidazole-substituted | 2.4 | 42 min |
Drug Metabolism and Pharmacokinetics (DMPK)
In Vitro Profiling
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CYP inhibition: Moderate CYP3A4 inhibition (IC<sub>50</sub> = 8.2 µM) .
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Hepatic clearance: High extraction ratio (ER = 0.89) in human hepatocytes .
In Vivo Performance
In Balb/c mice (10 mg/kg IV):
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